molecular formula C21H34O2 B1236896 3-(Pentadec-10-enyl)catechol CAS No. 83532-37-0

3-(Pentadec-10-enyl)catechol

Cat. No.: B1236896
CAS No.: 83532-37-0
M. Wt: 318.5 g/mol
InChI Key: WXZPKABXYFJVLD-WAYWQWQTSA-N
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Description

3-(Pentadec-10-enyl)catechol, also known as litreol, is a catechol carrying a pentadecenyl substituent at position 3 . It has a molecular formula of C21H34O2 .


Synthesis Analysis

The synthesis of this compound involves several steps, including a Barbier coupling reaction, the conversion of protecting group from methyl ether to acetonylidene, and a Wittig reaction . The compounds produced have been confirmed by 1H NMR, 13C NMR, and MS (or HRMS) techniques .

Scientific Research Applications

  • Allergenic Properties :

    • Gambaro et al. (1986) identified 3-(pentadec-10-enyl)-catechol as a major allergenic principle in the toxic Chilean plant Lithraea caustica, indicating its potential role in allergic reactions (Gambaro, Chamy, von Brand, & Garbarino, 1986).
    • Urzúa et al. (2011) also found this compound in the epicuticular components of Lithrea caustica, suggesting its role in allergen release control (Urzúa, Sotes, & Echeverría, 2011).
  • Anti-Angiogenesis Activity :

    • A study by Yang et al. (2013) demonstrated that 3-[(Z)-Pentadec-8-enyl]catechol (GQ-5) has anti-angiogenesis activity, potentially useful in cancer treatment (Yang, He, Cheng, & Jiang, 2013).
  • Inhibition of Lipoxygenases :

    • Muñoz-Ramirez et al. (2020) investigated derivatives of Lithrea caustica, including (Z)-3-(pentadec-10'-enyl)-catechol, for their inhibitory activities against soybean and human lipoxygenases, highlighting potential anti-inflammatory applications (Muñoz-Ramirez, Torrent-Farías, Mascayano-Collado, & Urzúa-Moll, 2020).
  • Cancer Cell Viability and Apoptosis :

  • Synthesis and Characterization :

    • Tyman et al. (2002) described the synthesis of 3-[(Z)-pentadec-8-enyl] catechol, providing insights into its chemical properties and potential applications in various fields (Tyman, Schofield, & Khor, 2002).
  • Characterization in Poison Ivy Allergens :

Mechanism of Action

Urushiols, including 3-(Pentadec-10-enyl)catechol, are known to cause severe contact dermatitis mediated by CD8+ effector T-cells and downregulated by CD4+ T-cells . They promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 . This interruption of the mitochondrial electron transport chain is an important mechanism by which urushiols initiate the allergic response .

Properties

CAS No.

83532-37-0

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

3-[(Z)-pentadec-10-enyl]benzene-1,2-diol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h5-6,15,17-18,22-23H,2-4,7-14,16H2,1H3/b6-5-

InChI Key

WXZPKABXYFJVLD-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)O

SMILES

CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O

Synonyms

3-(pentadec-10-enyl)catechol
litreol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pentadec-10-enyl)catechol
Reactant of Route 2
3-(Pentadec-10-enyl)catechol
Reactant of Route 3
3-(Pentadec-10-enyl)catechol
Reactant of Route 4
3-(Pentadec-10-enyl)catechol
Reactant of Route 5
3-(Pentadec-10-enyl)catechol
Reactant of Route 6
3-(Pentadec-10-enyl)catechol

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